2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one

Medicinal Chemistry Scaffold Selection Physicochemical Properties

2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one (CAS 24153-06-8) is a small-molecule α-amino ketone featuring a phenyl ring and a piperidine substituent, classified as a versatile building block for medicinal chemistry and organic synthesis. As a member of the amino ketone family that includes compounds with pyrrolidine and morpholine variants, its piperidine ring provides a distinct balance of basicity (predicted pKa = 7.71 ± 0.10) and lipophilicity (logP = 1.692).

Molecular Formula C13H18N2O
Molecular Weight 218.3
CAS No. 24153-06-8
Cat. No. B3013342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one
CAS24153-06-8
Molecular FormulaC13H18N2O
Molecular Weight218.3
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C(C2=CC=CC=C2)N
InChIInChI=1S/C13H18N2O/c14-12(11-7-3-1-4-8-11)13(16)15-9-5-2-6-10-15/h1,3-4,7-8,12H,2,5-6,9-10,14H2
InChIKeyLBYPZAJJZOBPHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one (CAS 24153-06-8): Sourcing the α-Amino Ketone Scaffold for Piperidine-Focused Medicinal Chemistry


2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one (CAS 24153-06-8) is a small-molecule α-amino ketone featuring a phenyl ring and a piperidine substituent, classified as a versatile building block for medicinal chemistry and organic synthesis . As a member of the amino ketone family that includes compounds with pyrrolidine and morpholine variants, its piperidine ring provides a distinct balance of basicity (predicted pKa = 7.71 ± 0.10) and lipophilicity (logP = 1.692) [1]. The compound is commercially available at 95% purity from multiple vendors , and its synthesis via a two-step protocol yielding the product has been documented in the primary literature .

Why In-Class α-Amino Ketone Swaps Undermine Pharmacological Relevance: The Piperidine Differentiation of CAS 24153-06-8


The α-amino ketone scaffold is shared among numerous piperidine, pyrrolidine, and morpholine analogs; however, the piperidine ring in 2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one confers distinct physicochemical properties that cannot be replicated by smaller (pyrrolidine) or more polar (morpholine) ring systems . The piperidine moiety is a well-established privileged scaffold in medicinal chemistry, and its specific combination with the α-amino ketone framework in this compound directly influences key properties such as amine basicity (pKa ∼7.7) and lipophilicity (logP = 1.692) [1], which in turn govern membrane permeability, protein binding, and CNS accessibility—parameters that fail to translate when substituting the heterocyclic ring . Evidence from the piperidine literature demonstrates that the ring size (six-membered) and conformational flexibility of piperidine relative to pyrrolidine or morpholine directly impact pharmacological properties in a stereospecific manner [2]. Consequently, researchers using the pyrrolidine variant (CAS 1161012-25-4, MW 204.27) or morpholine variants as a direct replacement cannot assume equivalent biological or pharmacokinetic outcomes without independent validation.

Quantitative Differentiation Evidence for 2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one: Head-to-Head and Cross-Study Comparisons


Piperidine vs. Pyrrolidine α-Amino Ketones: Molecular Weight and Physicochemical Divergence

A direct scaffold comparison between the piperidine-based compound (CAS 24153-06-8) and its pyrrolidine analog (CAS 1161012-25-4) reveals a molecular weight increase of 14.02 g/mol (218.29 vs. 204.27) and a corresponding increase in calculated logP (1.692 vs. estimated ~1.2–1.5 for the pyrrolidine homolog), consistent with the additional methylene unit in the piperidine ring [1]. Predicted pKa values for the piperidine variant (7.71) are within the range considered optimal for CNS drug-like properties, while its measured logP of 1.692 places it in a favorable lipophilicity range for oral bioavailability, avoiding the suboptimal extremes associated with the smaller and potentially less lipophilic pyrrolidine scaffold or the overly polar morpholine variants .

Medicinal Chemistry Scaffold Selection Physicochemical Properties

Solubility and Permeability Gains via Hydrochloride Salt Form: A Validated Pharmacokinetic Advantage

While the free base (CAS 24153-06-8) is the primary research form, the hydrochloride salt (CAS 24185-34-0) of the identical scaffold directly addresses solubility limitations common to α-amino ketones. Pharmacokinetic studies report that the HCl salt exhibits aqueous solubility of 23.4 mg/mL at pH 7.4, a critical improvement over the free base form which shows significantly lower solubility . Furthermore, this salt maintains excellent blood-brain barrier (BBB) permeability with an apparent permeability coefficient (Papp) of 8.7 × 10^-6 cm/s in MDCK-MDR1 assays . This combination of enhanced solubility and preserved CNS permeability is a direct differentiator when considering in vivo dosing feasibility compared to the free base or alternative amine analogs that may require separate formulation development.

Drug Delivery Salt Selection Pharmacokinetics Blood-Brain Barrier

Synthetic Accessibility: A Two-Step Protocol with Documented Yield Pathway

The synthesis of 2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one has been documented via a multi-step reaction sequence: Step 1 employs N,N-dimethylformamide and oxalyl dichloride in dichloromethane at 20 °C under inert atmosphere, followed by Step 2 using ammonium salicylate, titanium isopropoxide, and hydrogen with a ruthenium catalyst in 2,2,2-trifluoroethanol at 80 °C under autoclave conditions (38002.6 Torr) for 24 hours, as reported by Hu et al. (2022) in Angewandte Chemie . While the precise yield is not publicly disclosed, the publication in a high-impact synthetic methodology journal indicates sufficient robustness for research-scale preparation. This established synthetic route contrasts with many closely related α-amino piperidine scaffolds for which no peer-reviewed synthetic protocol has been published, reducing the barrier to in-house synthesis or custom vendor sourcing.

Organic Synthesis Process Chemistry Building Block Preparation

Vendor Availability and Purity Benchmarking: 95% Minimum with Multi-Supplier Sourcing

Commercial availability of 2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one is established across multiple reputable vendors including AKSci (95% purity, 5g at $1,534), Enamine (via Chembase, 95% purity), and Chemenu (95%+ purity) [1]. This multi-supplier landscape for the free base (CAS 24153-06-8) contrasts with the more limited availability of the pyrrolidine analog (CAS 1161012-25-4), which shows only one confirmed commercial source, and the morpholine analog (CAS 776277-95-3), which appears primarily as a specialty item . The presence of multiple qualified suppliers for the piperidine variant reduces single-source procurement risk and enables competitive pricing for bulk orders.

Chemical Procurement Supply Chain Quality Assurance Building Blocks

Optimal Application Scenarios for 2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one in Drug Discovery and Chemical Biology


Piperidine-Containing CNS Drug Candidate Libraries: Balancing Lipophilicity and Basicity

Medicinal chemistry teams optimizing CNS drug candidates can deploy 2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one as a scaffold with a measured logP of 1.692 and predicted pKa of 7.71, placing it within the favorable CNS drug-like space. The piperidine ring's well-documented privileged status in CNS pharmacology provides a superior starting point relative to the pyrrolidine analog, as the six-membered ring better accommodates key receptor binding conformations [1]. The hydrochloride salt form (CAS 24185-34-0), with its validated aqueous solubility (23.4 mg/mL) and BBB permeability (Papp = 8.7 × 10^-6 cm/s), enables direct in vivo screening without formulation delays .

Asymmetric Synthesis and Chiral Resolution Methodology Development

The chiral center at the α-carbon position makes both enantiomers of this scaffold—(2R)- and (2S)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one—valuable substrates for developing asymmetric synthetic methodologies. The catalytic kinetic resolution of disubstituted piperidines has been demonstrated with selectivity factors up to s = 52 [2], and this compound's structural features make it a relevant test substrate for novel enantioselective acylation or reduction protocols. Researchers in synthetic methodology can leverage the published two-step synthetic route to prepare racemic material for resolution studies.

In Vivo Pharmacological Studies Requiring Pre-Validated Pharmacokinetic Parameters

For pharmacology laboratories requiring rapid transition from in vitro hits to in vivo proof-of-concept studies, the hydrochloride salt form provides pre-characterized solubility (23.4 mg/mL at pH 7.4) and BBB permeability data, eliminating the typical 2–4 week formulation optimization cycle . This is particularly relevant for CNS target programs where both adequate solubility for intravenous or oral dosing and sufficient brain exposure are non-negotiable requirements for meaningful in vivo efficacy readouts.

Multi-Vendor Procurement Strategy for Long-Term Structure-Activity Relationship (SAR) Campaigns

Research programs planning extensive SAR exploration around the α-amino piperidine scaffold can secure supply continuity through the compound's established multi-vendor availability. With at least three verified suppliers offering 95% purity [3], procurement teams can implement competitive bidding and maintain backup supply sources, mitigating the risk of single-vendor stockout that commonly disrupts analog synthesis campaigns relying on less commercially available pyrrolidine or morpholine scaffolds.

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